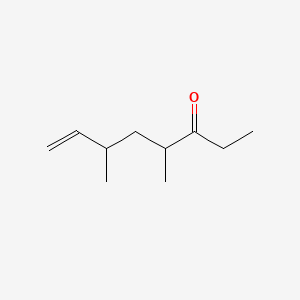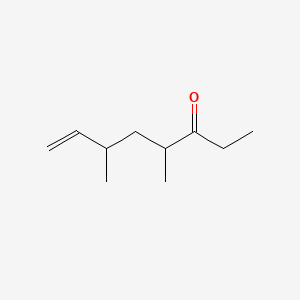
7-Octen-3-one, 4,6-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Octen-3-one, 4,6-dimethyl-: is an organic compound with the molecular formula C10H18O . It is a ketone with a double bond located at the seventh carbon and methyl groups at the fourth and sixth positions. This compound is known for its distinctive odor and is often used in the fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Octen-3-one, 4,6-dimethyl- can be achieved through several methods. One common approach involves the isomerization of 2,3-epoxy-2,6-dimethyl-7-octene using lithium perchlorate as a catalyst . This method allows for the selective formation of the desired ketone without the need for separating the epoxide from unreacted hydrocarbons.
Industrial Production Methods: Industrial production of this compound typically involves the hydroalumination-oxidation of citronellene . This process starts with the hydroalumination of citronellene, followed by oxidation to yield the desired ketone .
Análisis De Reacciones Químicas
Types of Reactions: 7-Octen-3-one, 4,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone to alcohols.
Substitution: The double bond in the compound allows for addition reactions with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 7-Octen-3-one, 4,6-dimethyl- is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities , including antimicrobial and antifungal properties. Researchers investigate its effects on various microorganisms to explore its potential as a natural preservative.
Medicine: In medicine, 7-Octen-3-one, 4,6-dimethyl- is explored for its therapeutic properties . Studies focus on its potential use in developing new drugs and treatments for various diseases.
Industry: The fragrance industry utilizes this compound for its distinctive odor . It is used in the formulation of perfumes, colognes, and other scented products.
Mecanismo De Acción
The mechanism of action of 7-Octen-3-one, 4,6-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antimicrobial properties may result from its ability to disrupt microbial cell membranes .
Comparación Con Compuestos Similares
1-Octen-3-ol: A related compound with a hydroxyl group instead of a ketone.
6-Octen-1-yn-3-ol, 3,7-dimethyl-: Another similar compound with an alkyne group.
Uniqueness: 7-Octen-3-one, 4,6-dimethyl- is unique due to its specific structural features and reactivity . The presence of both a double bond and a ketone group allows for a wide range of chemical reactions, making it a versatile compound in various applications.
Propiedades
Número CAS |
63323-26-2 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
4,6-dimethyloct-7-en-3-one |
InChI |
InChI=1S/C10H18O/c1-5-8(3)7-9(4)10(11)6-2/h5,8-9H,1,6-7H2,2-4H3 |
Clave InChI |
BOBHRIZDBFPAKV-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(C)CC(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Octadecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13795299.png)
![tert-butyl N-[1-(azetidin-3-yl)piperidin-4-yl]-N-methylcarbamate](/img/structure/B13795300.png)
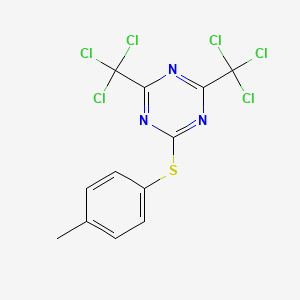

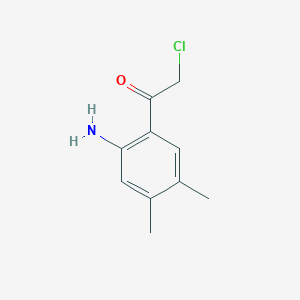
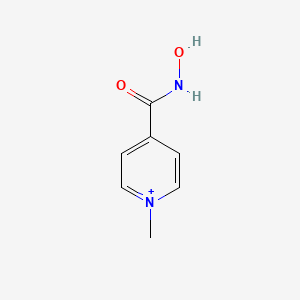


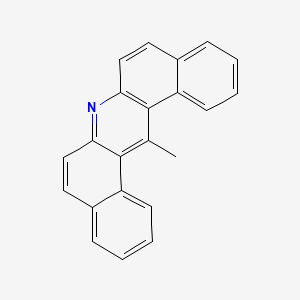
![2-[2-bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B13795350.png)
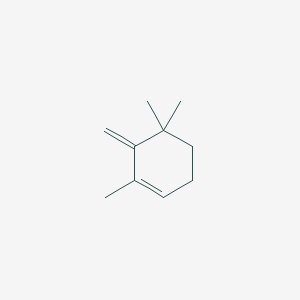
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-ethylphenyl)-](/img/structure/B13795356.png)
